molecular formula C19H24O6 B13433714 (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B13433714
M. Wt: 350.4 g/mol
InChI Key: IGZIQAJJXGRAJF-LHPICALQSA-N
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Description

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s intricate structure and specific functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as hydrogenation, deuteration, and cyclization under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and pressures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a model molecule to study stereochemistry and reaction mechanisms.

    Biology: It is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of deuterium atoms can influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[93215,801,1002,8]heptadecane-9-carboxylic acid is unique due to its multiple chiral centers, deuterium atoms, and complex pentacyclic structure

Biological Activity

The compound (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex organic molecule belonging to the class of pentacyclic compounds. Its biological activity has garnered interest due to its potential therapeutic applications in various diseases.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C17H26O5\text{C}_{17}\text{H}_{26}\text{O}_5

This structure features multiple functional groups that may contribute to its biological activity.

Anti-inflammatory Effects

Research has shown that heptadecane derivatives exhibit significant anti-inflammatory properties. A study indicated that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity and modulating the NIK/IKK and MAPKs pathways in endothelial cells . This suggests that the compound may be effective in managing chronic inflammatory conditions.

Antioxidant Activity

Heptadecane has demonstrated potent antioxidant effects by protecting cells from oxidative stress induced by agents like tert-butylhydroperoxide (t-BHP). In vitro studies revealed that heptadecane reduced reactive species generation and improved cell viability under oxidative stress conditions . This antioxidant capability is crucial for developing therapies aimed at oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of heptadecane derivatives has been explored in various studies. Some derivatives have shown selective cytotoxicity against cancer cell lines such as breast and liver cancer cells . The mechanism involves the induction of apoptosis through caspase activation and modulation of pro-apoptotic gene expression .

Case Study 1: Heptadecane in Renal Disease Models

A study involving aged rats demonstrated that dietary heptadecane could reduce inflammatory markers and improve renal function. The results indicated a significant decrease in NF-kB activation and pro-inflammatory cytokines in kidney tissues after administration of heptadecane .

ParameterControl GroupHeptadecane Group
NF-kB ActivityHighLow
Pro-inflammatory CytokinesElevatedReduced
Kidney Function ScoresPoorImproved

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro tests on MCF-7 and T47D breast cancer cells showed that heptadecane significantly reduced cell viability through apoptosis induction. The compound activated caspases and altered the expression of apoptotic genes favorably towards cancer cell death .

Cell LineIC50 (µg/ml)Apoptosis Induction (%)
MCF-737069
T47D49081

Mechanistic Insights

The biological activities of heptadecane are attributed to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Heptadecane inhibits NF-kB activation, which is crucial for the expression of various pro-inflammatory genes.
  • Apoptotic Pathways : The compound induces apoptosis through caspase activation and modulation of gene expression related to cell survival and death.

Properties

Molecular Formula

C19H24O6

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1/i1D2

InChI Key

IGZIQAJJXGRAJF-LHPICALQSA-N

Isomeric SMILES

[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45C[C@@H]([C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H]

Canonical SMILES

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O

Origin of Product

United States

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